![molecular formula C10H11N3OS B1299179 5-[(2-甲基苯氧基)甲基]-1,3,4-噻二唑-2-胺 CAS No. 84138-75-0](/img/structure/B1299179.png)

5-[(2-甲基苯氧基)甲基]-1,3,4-噻二唑-2-胺

描述

5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring, a sulfur atom, and two nitrogen atoms within a five-membered ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

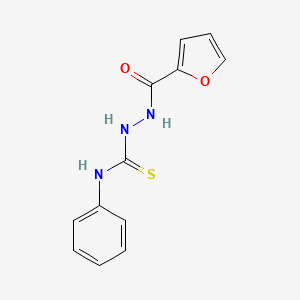

The synthesis of 1,3,4-thiadiazol-2-amines typically involves the cyclization of thiosemicarbazide with various reagents such as phosphorous oxychloride and aromatic acids . The reaction conditions and the choice of substituents on the thiadiazole ring can lead to a variety of derivatives with different properties and potential applications. For instance, Schiff base derivatives of 1,3,4-thiadiazol-2-amines have been synthesized and shown to exhibit anticancer activity .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amines has been extensively studied using spectroscopic techniques like FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These studies have revealed details about the bond lengths, bond angles, and torsion angles within the thiadiazole ring and its substituents. For example, the crystal structure of a chlorophenyl derivative was found to crystallize in the orthorhombic space group with specific unit cell parameters .

Chemical Reactions Analysis

1,3,4-thiadiazol-2-amines can undergo various chemical reactions due to the presence of reactive sites such as the amino group and the sulfur atom in the thiadiazole ring. These reactions can lead to the formation of novel compounds with potential pharmacological activities. For example, metal complexes of 1,3,4-thiadiazol-2-amines have been synthesized, which could have implications in the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amines are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and the ability to form hydrogen bonds and non-covalent interactions, which are crucial for their biological activity . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) and provide insights into the reactivity and interaction of these compounds with biological targets .

科学研究应用

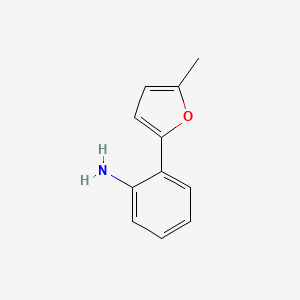

过氧化物酶体增殖物激活受体 (PPAR) 的激动剂

与“5-[(2-甲基苯氧基)甲基]-1,3,4-噻二唑-2-胺”类似的化合物,例如 [4-(3-芳基-1,2,4-恶二唑-5-基甲基硫)-2-甲基苯氧基] 乙酸,已被合成作为 δ/β 型过氧化物酶体增殖物激活受体 (PPARδ/β) 的潜在激动剂 。PPAR 是一个核受体蛋白家族,它们作为转录因子调节基因的表达。它们在调节高等生物的细胞分化、发育、代谢和肿瘤发生中发挥着重要作用。

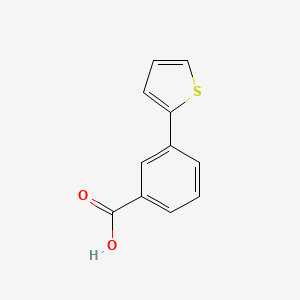

除草剂应用

含 (4-氯-2-甲基苯氧基) 乙酸 (MCPA) 阴离子和 domiphen 衍生的苯氧乙基铵阳离子的离子液体已被合成 。 这些化合物在结构上与“5-[(2-甲基苯氧基)甲基]-1,3,4-噻二唑-2-胺”有关,已在温室条件下以矢车菊 (Centaurea cyanus L.) 为测试植物对其除草活性进行了测试 。

三唑衍生物的合成

化合物“5-[(2-甲基苯氧基)甲基]-1,3,4-噻二唑-2-胺”可能用于合成三唑衍生物 。三唑衍生物由于其多样的生物活性,在药物化学中有着广泛的应用。

作用机制

安全和危害

属性

IUPAC Name |

5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCIFNBRXSUNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356962 | |

| Record name | 5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84138-75-0 | |

| Record name | 5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

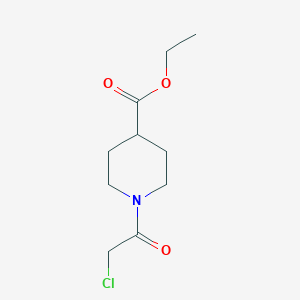

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

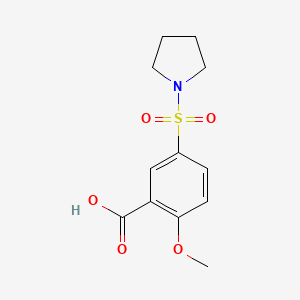

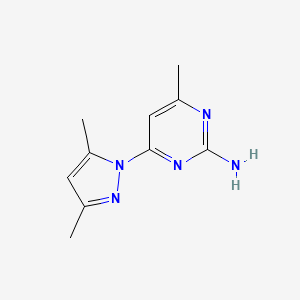

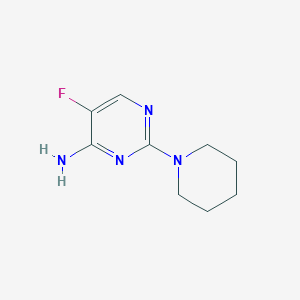

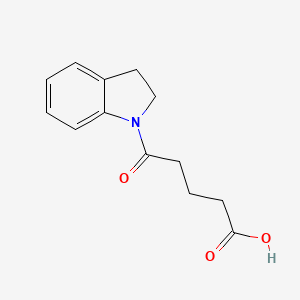

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)